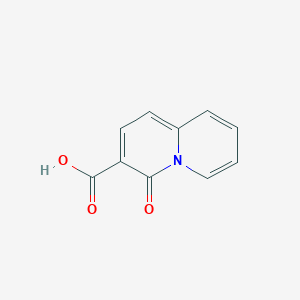

4-oxo-4H-quinolizine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-8(10(13)14)5-4-7-3-1-2-6-11(7)9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYXYILJGHBAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(C(=O)N2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Oxo 4h Quinolizine 3 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis of the 4-Oxo-4H-Quinolizine-3-Carboxylic Acid Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections involve breaking the bonds formed during the final cyclization and functional group interconversion steps.

One common approach is to disconnect the C4-N5 bond and the C3-C2 bond of the quinolizine ring. This leads back to a substituted pyridine (B92270) precursor, specifically a 2-pyridylacetic acid ester, and a three-carbon component that can provide the C2, C3, and C4 atoms. This strategy forms the basis of several established multi-step syntheses.

Another key disconnection can be made at the N5-C6 and C4a-C4 bonds, which suggests a strategy starting from a suitably functionalized pyridine ring that is already fused to another ring system, which is then modified to form the desired quinolizine structure.

Furthermore, disconnection of the carboxylic acid group at the C3 position points to its introduction at a later stage of the synthesis, often from a corresponding ester or nitrile precursor. These fundamental retrosynthetic pathways guide the design of the various synthetic routes detailed below.

Established Multi-Step Synthetic Routes to this compound

Several multi-step synthetic routes for the preparation of this compound and its ester precursor, ethyl 4-oxo-4H-quinolizine-3-carboxylate, have been established. These methods often involve the construction of the bicyclic quinolizine ring system from substituted pyridine precursors.

Cyclization Reactions of Substituted Pyridine and Quinoline (B57606) Precursors

A prevalent strategy for synthesizing the 4-oxo-4H-quinolizine core involves the cyclization of appropriately substituted pyridine derivatives. One such method is a one-pot Stobbe condensation followed by cyclization. Current time information in Los Angeles, CA, US.researchgate.net This reaction utilizes commercially available 2-pyridinecarbaldehyde and diethyl succinate (B1194679) in the presence of a base to form the corresponding 4-oxo-4H-quinolizine-2-carboxylate, a constitutional isomer of the target compound. Current time information in Los Angeles, CA, US.researchgate.net

A more direct route to the 3-carboxy derivative involves the reaction of a Michael adduct of 2-picoline and diethyl ethoxymethylenemalonate, which undergoes a thermal ring closure to yield the ethyl ester of this compound.

Another established method starts from quinoline-3-carboxylic acid, which can be treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the cyclization and formation of the quinolizine ring system.

Reactions Involving Nitration and Subsequent Reduction Steps

A key functionalization strategy for the 4-oxo-4H-quinolizine-3-carboxylate core involves electrophilic nitration followed by reduction to introduce an amino group, which can then be further modified. The synthesis of various derivatives starts with ethyl 4-oxo-4H-quinolizine-3-carboxylate, which is synthesized from 2-methyl-pyridine. oatext.com

The process is outlined in the following table:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | Nitric acid | Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate |

| 2 | Reduction | Sodium dithionite (B78146) (Na2S2O4) | Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate |

Data sourced from Molecules (2009), 14(2), 868-883. oatext.com

The introduction of the nitro group at the 1-position, followed by its reduction to an amine, provides a versatile intermediate for the synthesis of a wide range of analogues, including those with sulfamido and carboxylamido substituents. researchgate.netresearchgate.netnih.gov The final step to obtain the carboxylic acid is typically a hydrolysis of the ethyl ester. oatext.com

Acid- or Base-Catalyzed Cyclizations

Both acid and base catalysis play crucial roles in the cyclization steps to form the 4-oxo-4H-quinolizine ring system. For instance, the cyclization of methyl 2-benzamido-3-(dimethylamino)propenoate and ethyl 2-(2-pyridyl)acetate can be achieved under acidic conditions to form an intermediate which, upon further transformation, yields a quinolizine derivative. uni-lj.siresearchgate.net

Base-catalyzed hydrolysis is a common final step to convert the ester form of the molecule, such as ethyl 4-oxo-4H-quinolizine-3-carboxylate, into the desired this compound. Reagents like sodium hydroxide (B78521) in methanol (B129727) or potassium hydroxide in aqueous ethanol (B145695) are typically employed for this transformation. oatext.com The choice of base and solvent system can be critical, as some intermediates may be resistant to hydrolysis under certain conditions. oatext.com

Novel and Optimized Synthetic Approaches to this compound

Research continues to focus on developing more efficient, higher-yielding, and environmentally benign methods for the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often lead to cleaner products. While specific literature on the microwave-assisted synthesis of this compound is not extensively reported, the application of microwave irradiation to related heterocyclic syntheses, such as the Gould-Jacobs reaction for quinoline derivatives, has been successfully demonstrated. asianpubs.org

Catalytic Synthesis Techniques for 4-Oxo-4H-Quinolizine Ring Formation

The construction of the 4-oxo-4H-quinolizine core structure is a key step in the synthesis of the target molecule. Catalytic methods offer efficient and selective routes to this heterocyclic system.

One notable approach involves a one-pot Stobbe condensation followed by cyclization. researchgate.net This method utilizes commercially available 2-pyridinecarbaldehyde as a starting material. researchgate.net The reaction proceeds through an olefination to form an intermediate olefin, which then undergoes cyclization to yield the 4-oxo-4H-quinolizine ring. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have also been employed for the synthesis of related quinazoline (B50416) derivatives. nih.gov These reactions typically involve the coupling of a halogenated quinazoline with a boronic acid derivative in the presence of a palladium catalyst, a base, and often a phase-transfer catalyst to facilitate the reaction between different phases. nih.gov While not directly forming the quinolizine ring, these methods are crucial for introducing substituents that can later participate in cyclization reactions or for the synthesis of analogues.

Another strategy involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For example, the reaction of a preformed β-carbonyl pyridine can lead to the desired quinolizine structure. researchgate.net Additionally, metal-free oxidative procedures have been developed for the synthesis of quinazolinones, a related class of compounds, from o-aminobenzamides and styrenes, highlighting a move towards more sustainable catalytic systems. mdpi.com

| Catalyst Type | Reactants | Key Features |

| Base-catalyzed | 2-Pyridinecarbaldehyde, Diethyl succinate | One-pot Stobbe condensation and cyclization. researchgate.net |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Halogenated quinazoline, Boronic acid derivative | Suzuki cross-coupling for derivatization. nih.gov |

| Metal-free (e.g., p-TsOH) | o-Aminobenzamides, Styrenes | Oxidative, catalyst-free conditions for related structures. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govwjpmr.com In the synthesis of this compound and its analogues, these principles can be applied to improve sustainability.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wjpmr.com

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives like water, ethanol, or supercritical fluids. thepharmajournal.comjddhs.com For instance, some syntheses of related heterocyclic compounds have been successfully carried out in aqueous micelles. thepharmajournal.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. wjpmr.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. thepharmajournal.comjddhs.com Both biocatalysis and heterogeneous catalysis are being explored to create more sustainable pharmaceutical manufacturing processes. jddhs.com

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources. nih.govjddhs.com

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the 4-oxo-4H-quinolizine ring is a key site for derivatization to modulate the compound's biological activity and physicochemical properties.

The carboxylic acid can be readily converted into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The ethyl ester of this compound is a common intermediate in the synthesis of more complex derivatives. chemdad.com

Amide Bond Formation: Amide formation is a crucial reaction in medicinal chemistry. mdpi.com Direct amidation of the carboxylic acid can be achieved by reacting it with an amine. khanacademy.org This reaction is often facilitated by coupling agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), especially in aqueous solutions. thermofisher.com The efficiency of EDAC-mediated coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used. thermofisher.com

Recent advances have focused on catalytic methods for direct amidation from esters, which can be more atom-economical. mdpi.com For example, some transition metal catalysts have been shown to facilitate the aminolysis of esters. mdpi.com

| Reaction Type | Reagents | Key Features |

| Esterification | Alcohol, Acid catalyst | Forms ester derivatives. |

| Amide Formation (Aqueous) | Amine, EDAC, N-hydroxysulfosuccinimide | Forms amide bonds in water. thermofisher.com |

| Amide Formation (Organic) | Amine, DCC | Forms amide bonds in organic solvents. thermofisher.com |

| Catalytic Amidation | Ester, Amine, Transition metal catalyst | Direct conversion of esters to amides. mdpi.com |

The carboxylic acid moiety can serve as a handle to introduce various heterocyclic substituents, which can significantly impact the biological activity of the parent molecule. researchgate.net This is often achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, and then reacting it with an amine-containing heterocycle.

For instance, derivatives of this compound bearing benzimidazole (B57391) and benzothiazole (B30560) substituents have been synthesized and evaluated for their potential biological activities. researchgate.net The synthesis of these derivatives typically involves creating an amide bond between the quinolizine carboxylic acid and an amino-substituted heterocycle. researchgate.net

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production presents several challenges. Key considerations for the scale-up of this compound synthesis include process safety, cost-effectiveness, and regulatory compliance.

Industrial production often involves multi-step syntheses that need to be optimized for large-scale manufacturing. This may involve the use of flow chemistry techniques, which can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processes. Metal-catalyzed reactions are also frequently employed in industrial settings to enhance efficiency and purity.

A patented process for the preparation of 4H-4-oxo-quinolizine-3-carboxylic acid derivatives highlights a seven-step synthesis designed for efficiency. google.com Such processes aim to reduce the number of steps and utilize less expensive starting materials compared to earlier synthetic routes. google.com The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized for large-scale production. For example, certain steps may be carried out at temperatures ranging from -20°C to 80°C in aprotic solvents like chloroform, methylene (B1212753) chloride, or toluene. google.com

Elucidation of Complex Structural and Conformational Features of 4 Oxo 4h Quinolizine 3 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-oxo-4H-quinolizine-3-carboxylic acid, providing unambiguous evidence of its atomic framework. researchgate.net

Key features in standard one-dimensional NMR spectra include a distinctive singlet in the ¹H NMR spectrum between δ 8.5–9.0 ppm, corresponding to the proton at the C3 position adjacent to the carbonyl group. In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbons appear, with the carboxylic acid carbon resonating around 170–175 ppm and the 4-oxo group carbon near 180 ppm.

To establish unequivocal assignments and map the complete bonding network, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the quinolizine ring system, COSY spectra would display cross-peaks between adjacent aromatic protons, allowing for the sequential assignment of all protons on the fused rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It allows each proton signal to be directly mapped to the carbon atom to which it is attached, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds), correlating proton and carbon signals through multiple bonds. researchgate.net This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the proton at C2 would show a correlation to the carbonyl carbon at C4, and protons on the fused ring system would show correlations to the bridgehead carbons.

The following table illustrates the expected key HMBC correlations for the parent compound.

| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |

| H at C-2 | C-3, C-4 (keto), C-9a | Confirms position adjacent to the carboxylic acid and part of the pyridone ring. |

| H at C-6 | C-5, C-7, C-9a | Establishes position on the pyridine-derived ring. |

| H at C-9 | C-1, C-8, C-9a | Confirms position on the outer benzene-like ring. |

This table is based on established principles of HMBC spectroscopy applied to the known structure.

Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for analyzing the compound in its crystalline powder form. It is particularly valuable for identifying and characterizing polymorphism—the existence of multiple distinct crystal structures for the same compound. nih.govresearchgate.net Different polymorphs can exhibit variations in physical properties.

In an SS-NMR experiment, the precise chemical shifts of carbon atoms are highly sensitive to the local molecular environment and packing in the crystal lattice. researchgate.net Consequently, different polymorphic forms of this compound would yield distinct ¹³C SS-NMR spectra, allowing for their unambiguous identification and quantification in a mixture. researchgate.net

| Polymorph Form | Representative ¹³C Chemical Shift (ppm) - C4 (keto) | Representative ¹³C Chemical Shift (ppm) - COOH |

| Form I | 179.8 | 171.5 |

| Form II | 181.2 | 172.3 |

This table presents hypothetical data to illustrate how SS-NMR can distinguish between polymorphs.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecule. The spectra of this compound are characterized by several key vibrational modes. The structures of its derivatives are often confirmed using IR spectroscopy. researchgate.net

The presence of strong intermolecular hydrogen bonding, typically forming dimers in the solid state, leads to a very broad O-H stretching band in the FT-IR spectrum. spectroscopyonline.com Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental bands. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad due to hydrogen bonding. spectroscopyonline.com |

| Ketone | C=O stretch | ~1700 - 1680 | Conjugated ketone carbonyl stretch. |

| Carboxylic Acid | C=O stretch | ~1730 - 1700 | Carboxylic acid carbonyl stretch. spectroscopyonline.com |

| Aromatic Rings | C=C stretch | 1600 - 1450 | Multiple bands characteristic of the quinolizine core. |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong band coupled with O-H bending. spectroscopyonline.com |

| Carboxylic Acid | O-H bend (out-of-plane) | ~960 - 900 | Broad band, characteristic of carboxylic acid dimers. spectroscopyonline.com |

Data is compiled from general spectroscopic principles and data for related compounds. spectroscopyonline.comhilarispublisher.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), is used to determine the elemental composition of this compound and its derivatives with high precision. researchgate.netresearchgate.net HRMS provides an accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the molecular formula, C₁₀H₇NO₃. nih.gov

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways. In these experiments, the molecular ion is isolated and fragmented through collision-induced dissociation (CID) to produce a series of daughter ions. nih.gov The analysis of these fragments provides structural information and acts as a molecular fingerprint.

Key proposed fragmentation pathways for this compound would likely include:

Decarboxylation: The initial loss of the carboxylic acid group, either as CO₂ (44 Da) or HCOOH (46 Da).

Loss of Water: Elimination of H₂O (18 Da) from the molecule.

Ring Cleavage: Fragmentation of the quinolizine bicyclic system, often following initial losses.

| Ion (m/z) | Proposed Formula | Description |

| 190.0448 | [C₁₀H₈NO₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 172.0342 | [C₁₀H₆NO₂]⁺ | Loss of H₂O |

| 146.0495 | [C₉H₈NO]⁺ | Loss of CO₂ |

| 118.0500 | [C₈H₈N]⁺ | Subsequent loss of CO from the [M-CO₂]⁺ fragment. |

This table presents calculated exact masses for the proposed parent and fragment ions.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structural information, including bond lengths, bond angles, and torsional angles. researchgate.net While a specific crystal structure for the parent compound is not widely published, analysis of similar structures like 4-oxo-4H-chromene-3-carboxylic acid provides a strong basis for what to expect. nih.gov

The analysis would reveal the planarity of the fused quinolizine ring system and the orientation of the carboxylic acid substituent relative to the ring. Crucially, it would elucidate the supramolecular architecture, showing how molecules pack in the crystal lattice. This packing is dominated by strong intermolecular hydrogen bonds, where the carboxylic acid groups of two molecules typically form a centrosymmetric dimer. Additional stability is provided by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for such molecules. nih.gov |

| Space Group | P2₁/c | A common centrosymmetric space group. |

| a (Å) | ~17.5 | Unit cell dimension. |

| b (Å) | ~5.0 | Unit cell dimension. |

| c (Å) | ~8.5 | Unit cell dimension. |

| β (°) | ~93 | Unit cell angle. |

| Z | 4 | Number of molecules per unit cell. |

| H-Bonding | R²₂(8) dimer motif | Characteristic hydrogen-bonded ring from carboxylic acid dimerization. |

This table presents hypothetical but realistic crystallographic data based on analogous structures. nih.gov

Conformational Analysis and Isomerism of this compound Derivatives

The study of derivatives of this compound reveals important aspects of isomerism and conformational preferences that influence their properties. researchgate.netacs.org

Structural Isomerism: The placement of substituents at different positions on the quinolizine core results in structural isomers. For example, attaching a methyl group at the C-8 versus the C-9 position would yield two distinct isomers with different spectroscopic signatures and potentially different biological activities. chemdad.com

Conformational Isomerism: The primary source of conformational flexibility in the parent molecule is the rotation around the C3-C(OOH) single bond, which determines the orientation of the carboxylic acid group. In derivatives, particularly those with bulky substituents near this bond, rotation can be hindered, potentially leading to stable conformers or atropisomers.

Tautomerism: The core structure can exhibit keto-enol tautomerism, although the 4-oxo form is generally the most stable. The presence of substituents can influence the equilibrium between different tautomeric forms.

The synthesis of various derivatives, such as esters and amides at the carboxylic acid position, or the introduction of groups like halogens and alkyls onto the ring, is a common strategy to modulate the molecule's properties. researchgate.netgoogle.com

| Derivative Type | Example Substituent | Potential Isomeric Feature |

| Esterification | -COOCH₂CH₃ (Ethyl ester) | Conformational isomers based on ester orientation. |

| Amidation | -CONH₂ | Potential for different hydrogen bonding patterns. |

| Ring Substitution | 8-Chloro-9-methyl | Structural isomerism (e.g., vs. 9-chloro-8-methyl). |

| Bulky Ring Substitution | 1-tert-butyl | Potential for hindered rotation (atropisomerism) affecting planarity. |

Reactivity and Mechanistic Investigations of 4 Oxo 4h Quinolizine 3 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Quinolizine Ring System

Nucleophilic substitution reactions are also a key feature of this heterocyclic system, particularly when the ring is appropriately substituted. For instance, chloro-substituted quinolizinium (B1208727) derivatives can react with nucleophiles like piperidine (B6355638), although yields may be low. thieme-connect.de Bromoquinolizinium derivatives have also been shown to undergo nucleophilic substitution. thieme-connect.de

Further elaboration of the heterocyclic ring system can be achieved through regioselective electrophilic aromatic substitution at the 1-position or by nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 8-position. nih.gov

Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid group at the C-3 position is a prime site for modification through nucleophilic acyl substitution. This allows for the synthesis of a wide array of derivatives. The general reactivity of carboxylic acids involves converting the hydroxyl group into a better leaving group to facilitate attack by a nucleophile.

A variety of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been synthesized, including those with sulfamido, carboxylamido, benzimidazole (B57391), and benzothiazole (B30560) substituents. researchgate.net The formation of amides, for example, proceeds via the activation of the carboxylic acid, which then reacts with a primary or secondary amine. researchgate.net

Table 1: Examples of Nucleophilic Acyl Substitution Products This table showcases derivatives synthesized from this compound via reactions at the carboxylic acid group.

| Reactant | Product Type | Substituent | Reference |

|---|---|---|---|

| Amine | Carboxamide | Amide | researchgate.net |

| Sulfonamide | Sulfonamide Derivative | Sulfamido | researchgate.net |

| Benzimidazole precursor | Benzimidazole Derivative | Benzimidazole | researchgate.net |

| Benzothiazole precursor | Benzothiazole Derivative | Benzothiazole | researchgate.net |

Redox Chemistry of the 4-Oxo Moiety and Quinolizine Core

The this compound scaffold can undergo both oxidation and reduction reactions, leading to derivatives with modified oxidation states. These reactions can target the 4-oxo group or the aromatic quinolizine core itself.

Oxidation Pathways and Products

The oxidation of the this compound can lead to the formation of various quinolizine derivatives with different functional groups. While specific pathways for the target molecule are not extensively detailed in the provided literature, related imines can be oxidized with agents like meta-chloroperoxybenzoic acid (mCPBA) to form oxaziridines. wikipedia.org The aromatic nature of the quinolizine ring suggests a general resistance to oxidation unless under harsh conditions.

Reduction Reactions and Hydroquinolizine Formation

Reduction reactions can target either the 4-oxo moiety or the entire quinolizine ring system, yielding hydroquinolizine derivatives.

The ketone at the C-4 position can be reduced to a secondary alcohol using common hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent effective for the reduction of ketones to alcohols. masterorganicchemistry.comlibretexts.orgyoutube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.comyoutube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also achieve this transformation. libretexts.org

Catalytic hydrogenation is an effective method for the complete reduction of the quinolizinium ring system to the corresponding saturated quinolizidine. wikipedia.org

Table 2: Reduction Reactions and Products This table summarizes the typical reduction reactions for the 4-oxo-quinolizine core.

| Reagent | Substrate Moiety | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 4-Oxo (Ketone) | 4-Hydroxy-quinolizine | masterorganicchemistry.comlibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Oxo (Ketone) | 4-Hydroxy-quinolizine | libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Quinolizinium Ring | Quinolizidine | wikipedia.org |

Decarboxylation Mechanisms of this compound

The title compound is structurally a vinylogous β-keto acid. β-Keto acids are known to undergo facile decarboxylation upon heating. masterorganicchemistry.comyoutube.com This reaction proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comyoutube.comdoubtnut.com

The mechanism involves an intramolecular proton transfer from the carboxylic acid's hydroxyl group to the carbonyl oxygen at the 4-position. youtube.comnih.gov This concerted process leads to the elimination of carbon dioxide and the formation of an enol intermediate. youtube.com The enol then tautomerizes to the more stable keto form, resulting in 4H-quinolizin-4-one. This decarboxylation can also occur as a subsequent step after the hydrolysis of the corresponding ester. uni-lj.si The loss of gaseous CO₂ from the reaction mixture drives the equilibrium towards the products. youtube.com

Ring-Opening and Ring-Closure Reactions of the Quinolizine Heterocycle

The synthesis of the 4-oxo-4H-quinolizine ring system often relies on key ring-closure reactions. One established method involves a one-pot Stobbe condensation followed by cyclization, starting from 2-pyridinecarbaldehyde. researchgate.net Another approach is the thermal ring closure of the Michael adduct formed between a 2-picoline and diethyl ethoxymethylenemalonate. nih.gov Cyclization can also be achieved by reacting precursors under acidic conditions. uni-lj.sithieme-connect.de More modern methods, such as ring-closing metathesis, have also been successfully applied to generate dihydroquinolizinium cations. researchgate.net

While the quinolizine ring is generally stable, ring-opening reactions can occur under specific conditions. For example, certain bromo-substituted quinolizinium derivatives have been observed to undergo ring-opening reactions. thieme-connect.de Additionally, related heterocyclic systems, like pyrano[3,2-c]quinoline-2,5(6H)-dione, can undergo ring opening-ring closure (RORC) reactions when treated with binucleophiles such as hydrazine. researchgate.net

Theoretical and Experimental Mechanistic Studies of Key Transformations

The mechanistic understanding of the reactivity of this compound and its derivatives is crucial for the rational design of new synthetic routes and the development of molecules with specific biological or material properties. While comprehensive theoretical and experimental studies focusing solely on the mechanistic aspects of this specific quinolizine system are not extensively documented in the public domain, several key transformations have been investigated, providing insights into the underlying reaction pathways. These transformations primarily include the synthesis of the quinolizine core, functionalization at various positions, and the hydrolysis of ester derivatives.

One of the key areas of investigation has been the synthesis of the 4-oxo-4H-quinolizine ring system itself. A facile method for constructing the 2-substituted-4-oxo-4H-quinolizine core involves a one-pot Stobbe condensation followed by cyclization, starting from 2-pyridinecarbaldehyde. nih.gov This approach offers an efficient route to the quinolizine scaffold. The structure of the resulting ethyl 4-oxo-4H-quinolizine-2-carboxylate has been confirmed using various spectroscopic techniques, including MS, 1H NMR, 13C NMR, COSY, HMBC, and HSQC spectra. nih.gov

Further functionalization of the this compound scaffold has been explored, particularly in the context of developing potential HIV integrase inhibitors. researchgate.net The synthesis of derivatives bearing sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents has been achieved. researchgate.net For instance, the synthesis of 1-(substituted phenylsulfonamido)-4-oxo-4H-quinolizine-3-carboxylic acids involves the hydrolysis of the corresponding ethyl esters. researchgate.net This hydrolysis is typically carried out using sodium hydroxide (B78521) in methanol (B129727), followed by acidification. researchgate.net

The conditions for the hydrolysis of ester derivatives of 4-oxo-4H-quinolizine can vary depending on the substituents present on the quinolizine ring. For example, the hydrolysis of ethyl 1-(benzothiazol-2-yl)-4-oxo-4H-quinolizine-3-carboxylate and its benzimidazole analogue to their corresponding carboxylic acids was found to proceed very slowly in a sodium hydroxide/methanol system. researchgate.net Consequently, a more effective hydrolysis was achieved using potassium hydroxide in 80% aqueous ethanol (B145695). researchgate.net

The interaction of this compound derivatives with metal ions, particularly Mg²⁺, has been a subject of study due to its relevance in the mechanism of HIV integrase inhibition. nih.govacs.org These compounds were designed as bioisosteres of aryl diketoacids, which are known to chelate two Mg²⁺ ions in the active site of the enzyme. nih.gov Spectroscopic titration experiments with Mg²⁺ have been conducted to understand the binding properties of these quinolizine derivatives. researchgate.net For a benzimidazole-substituted derivative, a 1:1 binding ratio with Mg²⁺ was observed, indicating that the introduction of this substituent at the C-1 position does not alter its Mg²⁺ binding capability. researchgate.net However, despite their ability to bind Mg²⁺, these derivatives showed no significant anti-HIV integrase activity, suggesting that the spatial arrangement of the chelating groups may not be optimal for inhibiting the enzyme. researchgate.net

The reactivity of the 4-oxo-4H-quinolizine system towards electrophiles has also been noted. It is an aromatic molecule that undergoes electrophilic substitution, with the C(1) and C(3) positions being the most reactive sites. sapub.org

While detailed computational studies, such as Density Functional Theory (DFT) calculations, specifically on the reaction mechanisms of this compound are scarce in the literature, such studies have been applied to related quinoline (B57606) systems to provide mechanistic insights. For instance, DFT calculations have been used to investigate the synthesis of quinolines and the antioxidant activities of quinazolinone derivatives. These studies help in understanding electronic structures, reactivity, and predicting molecular characteristics.

The following table summarizes some of the key transformations and the reaction conditions that have been reported for this compound and its derivatives.

| Transformation | Reagents and Conditions | Product Type | Reference |

| Hydrolysis of ethyl 1-(phenylsulfonamido)-4-oxo-4H-quinolizine-3-carboxylate | 1. NaOH, Methanol, overnight; 2. HCl (aq) | 1-(Phenylsulfonamido)-4-oxo-4H-quinolizine-3-carboxylic acid | researchgate.net |

| Hydrolysis of ethyl 1-(benzothiazol-2-yl)-4-oxo-4H-quinolizine-3-carboxylate | 1. KOH, 80% Ethanol (aq), reflux, 4h; 2. Acidification | 1-(Benzothiazol-2-yl)-4-oxo-4H-quinolizine-3-carboxylic acid | researchgate.net |

| Stobbe Condensation/Cyclization | 2-Pyridinecarbaldehyde, diethyl succinate (B1194679), base | Ethyl 4-oxo-4H-quinolizine-2-carboxylate | nih.gov |

| Aminolysis of ethyl 4-oxo-4H-quinolizine-2-carboxylate | Various amines | 4-Oxo-4H-quinolizine-2-carboxamides | nih.gov |

An exploration into the theoretical and computational chemistry of this compound reveals significant insights into its molecular properties and potential applications. Advanced computational methods, including Density Functional Theory (DFT), provide a foundational understanding of its electronic structure, reactivity, and interactions with other chemical species.

Synthesis and Characterization of 4 Oxo 4h Quinolizine 3 Carboxylic Acid Derivatives and Analogues

Systematic Structural Modifications of the Quinolizine Core

Structural modifications of the quinolizine nucleus are a key strategy for modulating the physicochemical and pharmacological properties of these compounds. This involves the introduction of various substituents at different positions of the bicyclic system and the fusion of additional heterocyclic rings.

The introduction of halogens, alkyl, and aryl groups onto the 4-oxo-4H-quinolizine core can significantly influence the electronic and steric properties of the molecule.

Halogen and Alkyl Substituents: The synthesis of halogenated and alkylated quinolizine derivatives is often achieved through multi-step processes starting from appropriately substituted pyridines. For instance, an efficient seven-step process has been developed for the preparation of compounds like ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4H-4-oxo-quinolizine-3-carboxylate. This process is a key intermediate pathway for quinolizine-based antibacterial agents and is designed to be more efficient than previous ten-step syntheses that required expensive starting materials like 3-chloro-2,4,5,6-tetrafluoropyridine. The process allows for various substituents, including C1-C6 alkyl groups and halogens such as chlorine, bromine, and iodine, at different positions on the quinolizine ring.

Aryl Substituents: Aryl groups can be introduced onto the quinolizine core using modern coupling techniques. A notable method is the visible light-promoted photoredox arylation. This metal-free approach utilizes a 4-oxo-4H-quinolizine-3-diazonium tetrafluoroborate (B81430) salt as a substrate. By irradiating a mixture of this diazonium salt and various heteroarenes or benzene (B151609) with green light in the presence of a photocatalyst like eosin (B541160) Y disodium (B8443419) salt, a series of 3-(hetero)aryl-substituted 4-oxo-4H-quinolizine derivatives can be prepared. unar.ac.id This method provides a direct way to form a carbon-carbon bond between the quinolizine C-3 position and an aryl or heteroaryl moiety. unar.ac.id

Table 1: Examples of Substituted 4-Oxo-4H-quinolizine Derivatives

| Compound | Substituent Type | Position(s) | Synthetic Method Highlight | Reference |

|---|---|---|---|---|

| Ethyl 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4H-4-oxo-quinolizine-3-carboxylate | Halogen, Alkyl, Cycloalkyl | C1, C7, C8, C9 | Multi-step synthesis from substituted pyridines | nih.gov |

| 3-(Thiophen-2-yl)-4H-quinolizin-4-one | Aryl (Heteroaryl) | C3 | Visible light-promoted photoredox C–H arylation of diazonium salt | unar.ac.id |

| 3-(Furan-2-yl)-4H-quinolizin-4-one | Aryl (Heteroaryl) | C3 | Visible light-promoted photoredox C–H arylation of diazonium salt | unar.ac.id |

Fusing additional heterocyclic rings to the quinolizine framework creates novel, extended polycyclic systems with distinct chemical properties.

Pyranoquinolines: Pyrano[3,2-c]quinoline derivatives can be synthesized through one-pot multicomponent reactions. One such method involves the condensation of a 4-hydroxy-2-quinolinone derivative (a structural isomer of the quinolizine system), an aromatic aldehyde, and malononitrile. nih.gov Another approach is an acid-catalyzed tandem reaction between a 4-hydroxy-1-methylquinolin-2(1H)-one and a propargylic alcohol, which proceeds through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield the pyrano[3,2-c]quinolone structure. nih.govrsc.org

Pyrimidoquinolines: The synthesis of pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, can be achieved through various methods. One-pot multi-component reactions are common, for example, by reacting an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, often catalyzed by a base like DABCO under solvent-free conditions. nih.govacs.org Another strategy involves the intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes, which can be assisted by microwave irradiation. researchgate.net

Thiazepinoquinolines and Other Fused Systems: The synthesis of more complex fused systems, such as hexahydro nih.govresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid, has been reported. This involves a direct reaction where the primary amino group of β-alanine acts as a nucleophile, substituting the C-7 position of a functionalized 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by intramolecular cyclization. rsc.org Similarly, imidazo[4,5-h]quinoline-7-carboxylic acid derivatives can be prepared from a diamino-substituted quinoline (B57606) carboxylate precursor via cyclocondensation with various reagents.

Derivatization at the Carboxylic Acid Group

The carboxylic acid at the C-3 position is a key functional handle for derivatization, allowing for the synthesis of a wide array of esters, amides, and more complex conjugates.

Ester Analogues: Esterification of the 4-oxo-4H-quinolizine-3-carboxylic acid is a fundamental transformation. In many synthetic sequences, the carboxyl group is protected as an ester (e.g., ethyl ester) during the construction of the quinolizine ring. nih.govuni-lj.si Subsequent hydrolysis of the ester is then required to yield the final carboxylic acid. Conversely, the carboxylic acid can be esterified using standard methods, such as reaction with an alcohol under acidic conditions or by generating a salt of the carboxylic acid (e.g., cesium salt) followed by reaction with an alkyl halide like iodomethane.

Amide Analogues: Amide derivatives are readily synthesized from the corresponding carboxylic acid or its activated form. A facile method for creating 4-oxo-4H-quinolizine-2-carboxamides (note the different substitution pattern) involves direct aminolysis of the corresponding ethyl carboxylate with a range of amines, affording the amide products in moderate to good yields. nih.govucl.ac.be For the 3-carboxylic acid derivatives, standard peptide coupling reagents can be employed. For example, solid-phase synthesis procedures using reagents like bromotrispyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrop) have been used to generate libraries of amide derivatives from the parent acid. ucl.ac.be

A significant area of research involves the conjugation of the this compound with various heterocyclic amines to form heterocyclic amide conjugates. These modifications are often intended to introduce new binding interactions with biological targets.

For instance, derivatives bearing benzimidazole (B57391) and benzothiazole (B30560) substituents have been designed and synthesized. nih.govnih.gov The synthesis of a 1-(benzothiazole-2-yl)-4-oxo-4H-quinolizine-3-carboxylic acid starts from ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate. This intermediate is reacted with DMF and POCl₃ to generate a reactive species that then reacts with 2-aminothiophenol (B119425), followed by hydrolysis of the ester group to yield the final benzothiazole-conjugated acid. nih.govresearchgate.net A similar strategy is used to produce benzimidazole-containing derivatives by reacting with o-phenylenediamine (B120857). nih.gov

Table 2: Examples of Carboxylic Acid Derivatization

| Derivative Type | Example Compound | Synthetic Approach | Reference |

|---|---|---|---|

| Amide Analogue | 4-Oxo-4H-quinolizine-2-carboxamides | Direct aminolysis of the corresponding ethyl ester | nih.govucl.ac.be |

| Heterocyclic Amide Conjugate | 1-(Benzothiazole-2-yl)-4-oxo-4H-quinolizine-3-carboxylic acid | Reaction with 2-aminothiophenol followed by hydrolysis | nih.gov |

| Heterocyclic Amide Conjugate | 1-(Benzimidazole-2-yl)-4-oxo-4H-quinolizine-3-carboxylic acid | Reaction with o-phenylenediamine followed by hydrolysis | nih.gov |

Synthesis of Isomers and Stereoisomers (if applicable to specific derivatives)

The potential for isomerism in derivatives of this compound depends on the nature and position of the substituents. The core 4-oxo-4H-quinolizine ring system is planar and aromatic, and therefore does not itself possess stereocenters. However, the introduction of substituents or the saturation of parts of the ring system can create chiral centers, leading to the possibility of enantiomers and diastereomers.

For example, in the synthesis of related tetrahydroisoquinolone carboxylic acids, which bear structural similarities, the Castagnoli–Cushman reaction can generate products with new stereogenic centers. The relative stereochemistry of these products is often controlled by the reaction conditions and the nature of the reactants, leading to specific diastereomers.

While specific methods for the stereoselective synthesis of this compound derivatives are not extensively detailed in the provided context, the principles of asymmetric synthesis would apply. Chiral auxiliaries, catalysts, or starting materials could be employed to control the stereochemical outcome when introducing substituents that generate chirality. The synthesis of constrained analogues like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a core element in several peptide-based drugs, underscores the importance of stereochemical control in related heterocyclic systems.

Structure-Property Relationships in Derivatized 4-Oxo-4H-Quinolizine Systems (e.g., Fluorescence Quantum Yield, Metal Chelation Affinity)

The unique bicyclic structure of the 4-oxo-4H-quinolizine core, featuring a ketone and a carboxylic acid group, provides a valuable scaffold for developing compounds with specific and tunable properties. The relationship between the structural modifications of this quinolizine system and its resulting physicochemical properties, particularly fluorescence and metal ion chelation, has been a subject of significant research. These properties are intrinsically linked to the electronic and steric characteristics of the substituents introduced onto the quinolizine ring.

Fluorescence Quantum Yield

Derivatives of this compound have been identified as excellent fluorophores. acs.orgnih.gov Their fluorescence properties are highly sensitive to substitutions on the quinolizine ring and the surrounding environment. The quantum yield (Φf), a measure of the efficiency of the fluorescence process, can be significantly altered by the introduction of different functional groups.

Research has shown that the fluorescence of these compounds can be influenced by factors such as the presence of electron-donating or electron-withdrawing groups and the rigidity of the molecular structure. For instance, increasing the conjugation of the π-system often leads to a bathochromic (red) shift in the emission wavelength. nih.gov The quantum yields of quinoline derivatives, a related class of compounds, have been shown to be low in their native state but can be significantly enhanced upon protonation, which alters the nature of the excited state. rsc.org

In a study of isoquinoline (B145761) derivatives, a structurally related system, it was found that restricting the rotation of substituents can lead to a significant increase in fluorescence quantum yield. For example, 1-(isoquinolin-3-yl)azetidin-2-one, which has a rigid four-membered ring, exhibited a remarkably high quantum yield of 0.963. mdpi.com This suggests that conformational rigidity in derivatives of 4-oxo-4H-quinolizine could similarly lead to enhanced fluorescence.

The following table summarizes the fluorescence quantum yields for a selection of quinolizine and related heterocyclic derivatives, illustrating the impact of structural modifications.

| Compound Class | Specific Derivative | Quantum Yield (Φf) | Solvent/Conditions |

| Isoquinoline Derivative | 1-(isoquinolin-3-yl)azetidin-2-one | 0.963 | Not specified |

| Isoquinoline Derivative | Compound 8 | 0.223 x 10⁻¹³ | Not specified |

| Isoquinoline Derivative | Compound 9 | 0.053 | Not specified |

| Quinolizine Derivative | Quinolizinium-based reagents | up to 0.22 | Dichloromethane |

| Quinazoline (B50416) Derivative | Compound 1b | up to 0.42 | Methanol (B129727)/PBS buffer |

| Quinoline-fused Dihydro/Spiro-quinazolinone | Compound 4c | 0.1063 - 0.3681 | Various solvents |

| Quinoline-fused Dihydro/Spiro-quinazolinone | Compound 4k | 0.1522 - 0.8019 | Various solvents |

This table presents data from various sources to illustrate the range of quantum yields observed in related heterocyclic systems. mdpi.comnih.govnih.govacs.org

Metal Chelation Affinity

The arrangement of the 4-oxo and 3-carboxylic acid groups in the this compound scaffold creates a prime site for the chelation of metal ions. This property has been explored for various applications, including the development of fluorescent indicators for specific cations.

A significant finding is the selective and strong fluorescent response of 4-oxo-4H-quinolizine-3-carboxylates to magnesium ions (Mg²⁺) with little interference from calcium ions (Ca²⁺), which is a common challenge with other fluorescent indicators. acs.orgnih.gov The dissociation constants for these fluorophores with Mg²⁺ are in the range of 1.0 mM, which is relevant for measuring intracellular magnesium concentrations. acs.orgnih.gov The chelation of Mg²⁺ by the 4-oxo and 3-carboxyl groups is central to this selective response. acs.orgnih.gov

The affinity for metal ions is not limited to Mg²⁺. The core structure's ability to bind divalent cations has also been a key consideration in the design of these molecules as potential inhibitors of HIV integrase, an enzyme that requires divalent metal ions like Mg²⁺ for its catalytic activity. While some derivatives have shown the ability to chelate these ions, they have not always translated into high inhibitory activity against the enzyme. researchgate.netresearchgate.net

The metal-chelating affinity can be quantified using the pM value, which represents the negative logarithm of the free metal ion concentration at a specific pH and total concentrations of the metal and ligand. A higher pM value indicates a stronger chelation affinity. For comparison, the pFe values for some 3-hydroxy-4-pyridinone ligands, which also act as bidentate chelators, have been studied extensively and show a high affinity for Fe³⁺. mdpi.com

The following table provides data on the metal chelation properties of this compound derivatives and related compounds.

| Compound Class | Metal Ion | Dissociation Constant (Kd) / pM | Key Findings |

| 4-Oxo-4H-quinolizine-3-carboxylates | Mg²⁺ | ~1.0 mM | Strong and selective fluorescent response. acs.orgnih.gov |

| 4-Oxo-4H-quinolizine-3-carboxylates | Ca²⁺ | - | No significant fluorescent response. acs.orgnih.gov |

| This compound derivatives | Mg²⁺ | - | Designed for HIV integrase inhibition via Mg²⁺ chelation. |

| 3-Hydroxy-4-pyridinone derivatives | Fe³⁺ | pFe values indicate high affinity. | The presence of additional functional groups enhances chelating affinity. mdpi.com |

| 3-Hydroxy-4-pyridinone derivatives | Cu²⁺ | pCu values indicate strong affinity. | Affinity is influenced by substituent groups on the pyridinone ring. mdpi.com |

This table synthesizes findings on the metal chelation properties of the target compounds and related systems to provide context on their affinity for different metal ions.

Advanced Applications of 4 Oxo 4h Quinolizine 3 Carboxylic Acid in Chemical Research

Applications as Versatile Synthetic Building Blocks and Intermediates

The 4-oxo-4H-quinolizine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and organic synthesis, serving as a key intermediate for the construction of a diverse array of more complex molecules.

The reactivity of the this compound core allows for extensive functionalization, making it an ideal starting point for the synthesis of complex heterocyclic compounds. Researchers have successfully utilized this scaffold to create a library of derivatives by introducing various substituents. For instance, derivatives bearing sulfamido, carboxylamido, benzimidazole (B57391), and benzothiazole (B30560) groups have been synthesized. researchgate.netresearchgate.net These synthetic efforts are often directed towards discovering new therapeutic agents, and compounds derived from this quinolizine have been investigated for potential anti-HIV integrase activity. researchgate.netnih.gov

Furthermore, the core structure is central to the development of novel antibacterial agents and potent, selective positive allosteric modulators for the muscarinic M1 receptor, which are of interest for treating cognitive deficits. google.comgoogle.comgoogle.com The synthesis of these complex target molecules often involves multi-step reaction sequences where the quinolizine carboxylic acid serves as a crucial starting material, undergoing transformations such as amidation or other coupling reactions to build molecular complexity. researchgate.netgoogle.com For example, the carboxylic acid moiety can be readily converted into carboxamides, providing a versatile handle for introducing diverse functional groups. researchgate.net

| Derivative Class | Target Application/Activity | Reference |

|---|---|---|

| Sulfamido/Carboxamido Derivatives | Anti-HIV Integrase Inhibitors | researchgate.netresearchgate.net |

| Benzimidazole/Benzothiazole Derivatives | Anti-HIV Integrase Inhibitors | researchgate.netresearchgate.net |

| Substituted Quinolizinones | Antibacterial Agents | google.com |

| Piperidinyl-methyl Derivatives (e.g., PQCA) | Muscarinic M1 Receptor Modulators | google.comgoogle.com |

| Quinolizidinone Carboxamides | Muscarinic M1 Receptor Modulators | google.com |

Based on the available scientific literature, there is no specific information detailing the application of this compound as a chiral auxiliary or as a ligand in asymmetric catalysis. While related quinoline (B57606) structures have been employed in such contexts, the direct use of this particular quinolizine compound for inducing stereoselectivity in chemical reactions has not been reported.

Exploration in Materials Science and Optoelectronic Devices (e.g., Fluorescent Compounds)

The inherent photophysical properties of the quinolizine ring system have prompted its investigation in the field of materials science, particularly for applications that leverage its fluorescence.

One of the most well-documented applications of this compound derivatives is in the development of fluorescent sensors for metal ions. sci-hub.se These compounds have been identified as excellent fluorophores that exhibit a strong and selective fluorescent response to magnesium ions (Mg²⁺). researchgate.net This has led to the creation of the first Mg²⁺-selective, ratiometric fluorescent indicators based on this scaffold. researchgate.netacs.org The selectivity for Mg²⁺ over other biologically prevalent cations, such as calcium (Ca²⁺), is a significant advantage, as Ca²⁺ often interferes with Mg²⁺ measurements using other indicators. acs.org The dissociation constants of these fluorophore-Mg²⁺ complexes are in the millimolar range, which is comparable to intracellular Mg²⁺ concentrations, making them suitable for biological applications. acs.org

| Property | Observation | Reference |

|---|---|---|

| Fluorophore Class | Excellent | researchgate.netacs.org |

| Selective Response | Strong fluorescence enhancement with Mg²⁺ | researchgate.netacs.org |

| Cross-ion Interference | Minimal response to Ca²⁺ | acs.org |

| Dissociation Constant (Kd) for Mg²⁺ | ~1.0 mM | acs.org |

| Application | Ratioable fluorescent indicators for Mg²⁺ | researchgate.net |

The broader class of 4H-quinolizine derivatives has been recognized for its promising fluorescent properties, suggesting potential applications in optoelectronic devices. nii.ac.jp Research into various functionalized quinolizine compounds has highlighted their utility as building blocks for fluorescent materials. nii.ac.jp While direct application of the parent this compound in commercial OLEDs is not extensively documented, related quinolizine structures, such as pyrrolo[3,4-b]quinolizine derivatives, have been synthesized and shown to emit fluorescence, indicating their potential for use in organic light-emitting devices. researchgate.net The investigation of these compounds' photophysical properties, including their emission spectra and quantum yields, is a crucial step toward their integration into OLED technology. scispace.com The synthesis of novel fluorescent 4H-quinolizine derivatives is an active area of research with the goal of developing new materials for OLEDs. nii.ac.jp

Supramolecular Chemistry Applications (e.g., Self-Assembly, Host-Guest Interactions)

The ability of this compound to engage in non-covalent interactions makes it a candidate for applications in supramolecular chemistry. Its structure is suitable for participating in host-guest chemistry, particularly in the context of molecular recognition and sensing.

The principles of host-guest interaction are evident in its application as a fluorescent sensor. The quinolizine derivative acts as a host molecule that selectively binds the guest magnesium ion. This interaction has been further explored by studying the formation of ternary complexes involving the quinolizine-based indicator, Mg²⁺, and adenosine triphosphate (ATP), a key biological molecule. acs.org The formation of these host-guest-guest complexes can lead to optical changes that are as significant, or even greater than, the binary complex alone, demonstrating complex molecular recognition phenomena. acs.org This line of research underscores the potential of this compound derivatives in the design of sophisticated supramolecular systems for sensing biologically important analytes. sci-hub.sedntb.gov.ua

Use in Bioanalytical Chemistry as Research Tools

Derivatives of this compound have been investigated as potential tools in bioanalytical chemistry, particularly for in vitro enzyme inhibition studies aimed at understanding enzyme mechanisms. A notable area of this research has been the exploration of these compounds as inhibitors of HIV-1 integrase.

In one such study, a series of this compound derivatives featuring sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents were designed and synthesized to be screened for potential HIV integrase inhibitory activity. nih.gov The core structure of these compounds is believed to possess a chelating scaffold that could interact with divalent metal ions, such as Mg2+, which are essential cofactors in the active site of enzymes like HIV integrase. nih.gov The underlying hypothesis is that by chelating these metal ions, the inhibitor can block the enzyme's active site and prevent it from carrying out its biological function. nih.gov

The investigation into these derivatives as HIV integrase inhibitors provides insight into their potential as research tools for studying the enzyme's mechanism. While the synthesized compounds did not exhibit significant inhibitory activity against HIV integrase in the assays conducted, the study underscores the utility of the this compound scaffold as a platform for designing potential enzyme inhibitors. nih.gov The research involved screening the target compounds against purified HIV integrase to determine any inhibitory effect. nih.gov

The results of the in vitro screening are summarized in the table below. Although the compounds showed limited to no inhibitory activity at the initial concentration, this data is valuable for structure-activity relationship (SAR) studies. Such studies are crucial in medicinal chemistry and enzymology for understanding how the chemical structure of a molecule relates to its biological activity. This information can guide the design of future generations of inhibitors with improved potency. The low observed activity of these specific derivatives was postulated to be related to the nature of the chelating scaffold, which may be suitable for binding only one metal ion, whereas a two-metal binding scaffold is often required for potent inhibition of diketoacid-type HIV integrase inhibitors. nih.gov

Conclusion and Future Research Directions

Summary of Key Advances in 4-Oxo-4H-Quinolizine-3-Carboxylic Acid Research

Research into this compound has yielded several significant breakthroughs. A primary area of advancement is in medicinal chemistry, where the compound has been identified as a core scaffold for the development of HIV integrase inhibitors. The mechanism of action involves the chelation of divalent metal ions, such as Mg²⁺, which are essential for the enzyme's function in the HIV replication cycle. This discovery has spurred the design and synthesis of numerous derivatives with the aim of creating potent anti-HIV agents. researchgate.netnih.govnih.gov

Another key advance has been the development of 4-oxo-4H-quinolizine-3-carboxylic acids as the first selective, ratioable fluorescent indicators for magnesium ions (Mg²⁺). nih.govacs.org Researchers found that these compounds are excellent fluorophores that exhibit a strong fluorescent response to Mg²⁺ but not to Ca²⁺, a common interfering ion in biological systems. nih.govacs.org The dissociation constants of these fluorophores are in the millimolar range, which is comparable to intracellular Mg²⁺ concentrations, making them suitable for bioimaging applications. nih.govacs.org Furthermore, various synthetic routes have been established, including methods starting from pyridine (B92270) derivatives, which have enabled the production of the core structure and its analogues for further study. nih.govacs.orggoogle.com

Identification of Remaining Challenges in Synthesis and Application

Despite the progress, significant challenges remain. In terms of synthesis, many current methods involve multi-step processes which can be inefficient. google.com For instance, one ten-step synthesis for a key intermediate was described as requiring an expensive starting material, highlighting the need for more cost-effective and efficient processes. google.com Controlling reaction conditions is also critical; during nitration steps, for example, the rate of acid addition must be carefully managed to avoid the formation of by-products. nih.gov Furthermore, attempted modifications can sometimes lead to unexpected outcomes, such as the hydrolysis of an ester group and subsequent decarboxylation when hydrolysis of an amide group was intended. uni-lj.si

A major challenge in its application is the translation of theoretical potential into practical efficacy. While the this compound scaffold is a promising HIV integrase inhibitor, many of the synthesized derivatives have not shown significant inhibitory activity in screenings. researchgate.netnih.gov For example, a series of derivatives bearing sulfamido, carboxylamido, benzimidazole (B57391), and benzothiazole (B30560) substituents were synthesized and, despite their ability to bind Mg²⁺, they displayed no obvious anti-HIV IN activity. nih.gov This indicates that simply possessing the core chelating structure is insufficient for potent biological activity and that further refinement of the substituents is necessary.

Prospective Research Avenues for Novel Reactivity and Functionalization

Future research is poised to explore new areas of reactivity and functionalization to overcome existing challenges. A primary avenue involves the continued design and synthesis of novel derivatives. researchgate.net By introducing a wider variety of functional groups—such as sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents—researchers aim to enhance the biological activity of the core scaffold. nih.govnih.gov The synthesis of derivatives through the functionalization of the ethyl carboxylate moiety via direct aminolysis with a range of amines has already been shown to be a viable strategy. researchgate.net

Exploring the fundamental chemical reactivity of the this compound core offers another promising direction. The molecule can undergo various reactions, including oxidation to form different quinolizine derivatives, reduction to yield hydroquinolizine derivatives, and nucleophilic substitution, particularly at the carboxylic acid group. A deeper understanding and exploitation of regioselective electrophilic aromatic substitution at the 1-position or nucleophilic substitution at other positions could lead to a new generation of compounds with tailored properties. acs.org Investigating these reactions could unlock novel molecular architectures with enhanced efficacy for targeted applications.

Potential for Expanded Utility in Advanced Chemical Technologies

The unique properties of the this compound scaffold suggest significant potential for its use in a range of advanced chemical technologies. Its established role as a building block for pharmaceuticals is likely to expand beyond HIV treatment. The core structure's utility as an intermediate for antibacterial agents, sometimes known as pyridone antibiotics, has been noted in patent literature, suggesting a broader role in combating infectious diseases. google.com

In the realm of diagnostics and bioimaging, its proven utility as a selective Mg²⁺ fluorescent sensor could be further developed into more sophisticated tools for studying cellular physiology and disease. nih.govacs.org The fluorescent properties of the 4H-quinolizin-4-one core have also been noted for their potential application in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices, opening a new frontier in materials science. uni-lj.si As synthetic methods become more refined and the structure-activity relationships are better understood, the this compound core is set to become an increasingly important component in the development of advanced functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, and how are they optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted quinoline precursors. For example, Xu et al. (2009) used Friedel-Crafts alkylation followed by dehydrative cyclization under acidic conditions (e.g., methanesulfonic acid) to form the quinolizine core . Optimization includes adjusting reaction time (12–24 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Yield improvements (>70%) are achieved via iterative purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can NMR spectroscopy confirm the structural integrity of this compound derivatives?

- Methodological Answer : Key NMR features include:

- ¹H NMR : A singlet at δ 8.5–9.0 ppm for the C3 proton adjacent to the carbonyl group.

- ¹³C NMR : A carbonyl signal at ~170–175 ppm for the carboxylic acid and ~180 ppm for the 4-oxo group.

- Substituent-specific shifts (e.g., sulfamoyl or ethoxy groups) appear in predictable regions (e.g., δ 1.2–1.4 ppm for ethoxy CH₃) . Coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate substitution patterns .

Q. Which analytical techniques are critical for assessing the purity of this compound derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity >95% is confirmed by peak integration . Complementary techniques include:

- LC-MS : To verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and rule out byproducts.

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-HIV integrase inhibitory activities of this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from assay variations:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts integrase binding. Validate using standardized protocols (e.g., strand-transfer assays with recombinant HIV-1 integrase) .

- Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl) enhance activity, while bulky substituents may sterically hinder binding. Perform structure-activity relationship (SAR) studies with systematic substitutions .

- Orthogonal Assays : Confirm results with cellular models (e.g., MT-4 cells infected with HIV-1) to rule out false positives .

Q. What strategies improve the Mg²⁺ selectivity of this compound-based fluorescent indicators in physiological Ca²⁺-rich environments?

- Methodological Answer :

- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at C6/C8 positions to enhance Mg²⁺ affinity (Kd ~1 mM) over Ca²⁺ (Kd >10 mM) .

- Chelation Geometry : Modify the carboxylate and oxo groups to favor octahedral Mg²⁺ coordination. Test selectivity via fluorescence titration in buffer systems mimicking intracellular conditions (e.g., 1 mM Mg²⁺, 100 nM Ca²⁺) .

- Competitive Assays : Use Fura-2 or Indo-1 as Ca²⁺ probes to quantify cross-reactivity .

Q. How do electronic effects of substituents influence the fluorescence quantum yield of this compound derivatives?

- Methodological Answer :

- Hammett Analysis : Electron-withdrawing groups (e.g., -NO₂, -COOH) increase quantum yield by reducing non-radiative decay. For example, ethoxy substituents at C6 enhance fluorescence by 30% compared to unsubstituted analogs .

- Computational Modeling : Density functional theory (DFT) predicts excited-state dipole moments. Substituents that stabilize the excited state (e.g., -SO₂NH₂) correlate with higher emission intensity .

Q. How can discrepancies in dissociation constants (Kd) for Mg²⁺ binding across studies be addressed?

- Methodological Answer :

- Buffer Standardization : Use consistent ionic strength (e.g., 150 mM KCl) and pH (7.2) to minimize variability .

- Fluorescence Lifetime Imaging (FLIM) : Directly measure Kd in live cells to avoid artifacts from in vitro buffer systems .

- Control Experiments : Include EDTA-treated samples to confirm metal specificity and rule out nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.